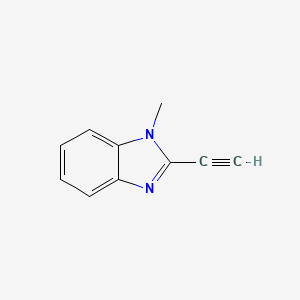

2-ethynyl-1-methyl-1H-1,3-benzodiazole

Descripción

BenchChem offers high-quality 2-ethynyl-1-methyl-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethynyl-1-methyl-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethynyl-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNOLRCHNQZMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

molecular weight and formula of 2-ethynyl-1-methylbenzimidazole

Topic: Molecular Weight, Formula, and Technical Profile of 2-Ethynyl-1-methylbenzimidazole Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Physicochemical Profiling, Synthetic Architecture, and Pharmacological Utility

Executive Summary

2-Ethynyl-1-methylbenzimidazole (CAS: 32545-01-0) is a functionalized heterocyclic scaffold serving as a critical intermediate in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and as a bioorthogonal "click" chemistry handle. Characterized by a rigid benzimidazole core fused to a terminal alkyne, this molecule acts as a bioisostere for the phenylethynylpyridine moiety found in MPEP, a reference standard in neuropharmacology. This guide details its molecular specifications, validated synthetic protocols, and application in high-affinity ligand design.

Physicochemical Specifications

The following data establishes the baseline identity for 2-ethynyl-1-methylbenzimidazole. Researchers should verify these parameters during procurement or post-synthesis characterization.

| Parameter | Specification | Notes |

| IUPAC Name | 2-Ethynyl-1-methyl-1H-benzimidazole | |

| Molecular Formula | C₁₀H₈N₂ | Confirmed via elemental composition (C: 76.90%, H: 5.16%, N: 17.94%).[1] |

| Molecular Weight | 156.18 g/mol | Monoisotopic Mass: 156.0687 |

| CAS Number | 32545-01-0 | |

| Physical State | Pale yellow to off-white solid | |

| Solubility | DMSO, CH₂Cl₂, MeOH | Poor solubility in water; requires organic co-solvent. |

| pKa (Calc) | ~4.11 (Conjugate acid) | The N3 nitrogen is weakly basic. |

| SMILES | Cn1c(C#C)nc2ccccc12 | Useful for cheminformatics docking. |

Synthetic Architecture & Protocol

The synthesis of 2-ethynyl-1-methylbenzimidazole requires a convergent approach, typically utilizing a Sonogashira cross-coupling strategy. This method is preferred over direct alkynylation due to higher regioselectivity and yield.

Retrosynthetic Logic

The target molecule is disassembled into two key precursors: 2-iodo-1-methylbenzimidazole and trimethylsilylacetylene (TMSA) . The iodine at the C2 position provides an excellent leaving group for Palladium-catalyzed oxidative addition, while the N-methyl group prevents side reactions at the N1 position.

Validated Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthetic route from commercially available 1-methylbenzimidazole to the 2-ethynyl derivative via Sonogashira coupling.

Detailed Experimental Protocol

Step 1: Preparation of 2-Iodo-1-methylbenzimidazole

-

Dissolution: Dissolve 1-methylbenzimidazole (10 mmol) in anhydrous THF (50 mL) under Argon atmosphere.

-

Lithiation: Cool to -78°C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour to generate the C2-lithio species.

-

Iodination: Add a solution of iodine (1.1 eq) in THF dropwise. Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess iodine. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Sonogashira Coupling

-

Reagents: Combine 2-iodo-1-methylbenzimidazole (5 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in dry DMF/Et₃N (3:1 ratio).

-

Coupling: Degas the solution. Add trimethylsilylacetylene (1.2 eq). Heat to 60°C for 4-6 hours under inert atmosphere.

-

Validation: Monitor by TLC (disappearance of iodide spot).

-

Isolation: Dilute with water, extract with ether, and concentrate to yield the TMS-protected intermediate.

Step 3: Deprotection (Desilylation)

-

Reaction: Dissolve the TMS-intermediate in MeOH. Add anhydrous K₂CO₃ (1.5 eq). Stir at RT for 30 minutes.

-

Purification: Evaporate solvent. Resuspend in CH₂Cl₂, wash with water, and dry. Recrystallize from hexanes/EtOAc to obtain pure 2-ethynyl-1-methylbenzimidazole .

Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.85 ppm (s, 3H): N-CH₃ singlet. Diagnostic of N1-methylation.

-

δ 3.55 ppm (s, 1H): C≡C-H singlet. Diagnostic of the terminal alkyne. Note: If this peak is absent and a peak at 0.2 ppm is present, deprotection was incomplete.

-

δ 7.30–7.80 ppm (m, 4H): Aromatic protons of the benzimidazole ring.

-

-

MS (ESI+):

-

m/z: 157.08 [M+H]⁺.

-

-

IR Spectroscopy:

-

~3250 cm⁻¹: C≡C-H stretch (sharp).

-

~2120 cm⁻¹: C≡C stretch (weak).

-

Applications in Drug Discovery

The 2-ethynyl-1-methylbenzimidazole scaffold is a privileged structure in neuropharmacology and chemical biology.

mGluR5 Antagonism (MPEP Bioisosteres)

This molecule is a structural analog of MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent antagonist of the metabotropic glutamate receptor 5 (mGluR5).[2]

-

Mechanism: The benzimidazole ring replaces the pyridine ring of MPEP. The ethynyl linker maintains the rigid rod-like geometry required to penetrate the allosteric binding pocket of the transmembrane domain.

-

Utility: Research tools for studying anxiety, depression, and Fragile X syndrome.

Click Chemistry (Bioorthogonal Labeling)

The terminal alkyne serves as a "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Workflow: Researchers attach the benzimidazole core to fluorophores, peptides, or PROTAC linkers containing an azide group.

-

Result: Formation of a 1,4-disubstituted 1,2,3-triazole linkage, which is stable in physiological conditions.

Pharmacological Pathway Diagram

Figure 2: Dual utility of the scaffold in neuropharmacology (mGluR5 modulation) and chemical biology (Click conjugation).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12447147, 2-ethynyl-1H-benzimidazole. Retrieved from [Link](Note: 1-methyl derivative properties derived from parent scaffold data).

-

Alagille, D., et al. (2011).[3] "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[3][4] Bioorganic & Medicinal Chemistry Letters, 21(11), 3243-3247.[3] [Link]

-

Gasparini, F., et al. (1999). "Potent and selective antagonists of the metabotropic glutamate receptor subtype 5."[4] Journal of Neuroscience, 19(8), 2974-2981.

Sources

- 1. 1-Ethyl-2-methylbenzimidazole | C10H12N2 | CID 22054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier of Molecular Electronics: A Technical Guide to the Electronic Properties of Ethynyl-Substituted Benzodiazoles

A Note to the Researcher: Initial inquiries into the specific electronic properties of 2-ethynyl-1-methyl-1H-1,3-benzodiazole have revealed a significant gap in the current scientific literature. While the benzimidazole framework is a cornerstone of medicinal chemistry and materials science, the electronic characterization of this precise ethynyl derivative is not extensively documented.

In the spirit of scientific exploration and to provide a valuable resource for researchers in this domain, this guide will focus on a closely related and extensively studied class of compounds: ethynyl-substituted 2,1,3-benzothiadiazoles . The benzothiadiazole core, with its inherent electron-accepting nature, offers a rich platform for tuning electronic properties through the strategic incorporation of ethynyl and other functional groups. The principles and experimental methodologies discussed herein are directly applicable to the future characterization of 2-ethynyl-1-methyl-1H-1,3-benzodiazole and its analogues.

This guide is structured to provide a comprehensive overview of the synthesis, characterization, and electronic properties of these promising molecular building blocks, offering both foundational knowledge and practical insights for their application in drug development and materials science.

Introduction: The Allure of the Ethynyl-Benzodiazole Motif

The fusion of an aromatic benzodiazole scaffold with the rigid, π-conductive ethynyl linker creates molecules with unique electronic and photophysical properties. The benzothiadiazole (BTD) core, in particular, is a potent electron acceptor, and its derivatives are pivotal in the development of advanced materials for organic electronics.[1][2] The introduction of an ethynyl group can extend π-conjugation, modulate energy levels, and facilitate intermolecular charge transport, making these compounds highly attractive for applications in:

-

Organic Photovoltaics (OPVs): As electron-acceptor components in bulk heterojunction solar cells.[3]

-

Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials.[1]

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.[1]

-

Fluorescent Probes and Sensors: For the detection of various analytes.[4]

The position of the ethynyl group on the benzothiadiazole ring has a significant impact on the resulting electronic properties, influencing both the spectral response and photovoltage performance in devices like dye-sensitized solar cells (DSSCs).[5]

Synthesis and Molecular Engineering

The synthesis of ethynyl-substituted benzothiadiazoles typically involves palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This versatile reaction allows for the direct connection of a terminal alkyne to an aryl halide.

General Synthetic Strategy: Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the introduction of the ethynyl moiety onto the benzothiadiazole core.[6][7]

Caption: Generalized workflow for the Sonogashira coupling reaction.

Experimental Protocol: A Representative Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the terminal alkyne (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (0.1 equivalents).

-

Solvent and Base: Add a suitable degassed solvent, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N). The triethylamine also serves as the base.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethynyl-substituted benzothiadiazole.

Core Electronic Properties: A Deep Dive

The electronic behavior of ethynyl-substituted benzothiadiazoles is governed by the interplay between the electron-deficient benzothiadiazole core and the nature of the substituents attached via the ethynyl linker.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO levels constitutes the HOMO-LUMO gap, which is a key parameter for predicting a molecule's reactivity and its potential applications in electronic devices.[8]

-

HOMO (Highest Occupied Molecular Orbital): The energy level of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy level of the LUMO is related to the electron affinity and indicates the ability of a molecule to accept an electron.

The introduction of electron-donating groups through the ethynyl spacer generally raises the HOMO level, while the strong electron-withdrawing nature of the benzothiadiazole core keeps the LUMO level low. This tuning of the frontier orbital energies is a cornerstone of molecular engineering for organic electronics.[7]

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule experimentally. By measuring the onset oxidation (Eox) and reduction (Ered) potentials, the HOMO and LUMO energies can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple[2]:

-

EHOMO = - (Eox - E1/2(Fc/Fc⁺) + 4.8) eV

-

ELUMO = - (Ered - E1/2(Fc/Fc⁺) + 4.8) eV

Experimental Protocol: Cyclic Voltammetry

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mM) of the ethynyl-substituted benzothiadiazole in a suitable anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Record the cyclic voltammogram by sweeping the potential between the electrodes.

-

Calibration: After the initial measurement, add a small amount of ferrocene as an internal standard and record another voltammogram to determine the Fc/Fc⁺ redox potential under the same conditions.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram and calculate the HOMO and LUMO energy levels using the formulas above.

Table 1: Representative Electrochemical Data for Ethynyl-Benzothiadiazole Derivatives

| Compound Reference | Onset Oxidation (V vs. Fc/Fc⁺) | Onset Reduction (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| Polymer PFDEBT[7] | 0.98 | -1.13 | -5.78 | -3.67 | 2.11 |

| Polymer PCDEBT[7] | 0.99 | -1.17 | -5.79 | -3.63 | 2.16 |

| Polymer PPADEBT[7] | 0.99 | -1.23 | -5.79 | -3.57 | 2.22 |

Note: Data extracted from a study on benzothiadiazole-based polymers where the ethynylene linker is part of the polymer backbone.[7]

Photophysical Properties: Absorption and Emission

Ethynyl-substituted benzothiadiazoles often exhibit interesting photophysical properties, including strong absorption in the visible region and fluorescence. These properties are highly dependent on the extent of π-conjugation and the presence of donor-acceptor interactions within the molecule.

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light a molecule absorbs. The absorption spectrum provides information about the electronic transitions within the molecule. The optical bandgap can be estimated from the onset of the absorption spectrum.

-

Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has absorbed light. The fluorescence spectrum, quantum yield, and lifetime are important parameters for applications in OLEDs and fluorescent probes.[9]

The incorporation of an ethynyl spacer can lead to a red-shift in the absorption and emission spectra, indicating a smaller energy gap due to extended conjugation.[5]

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Computational Modeling: A Predictive Tool

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to predict the electronic structure and properties of molecules.[8] These calculations can provide valuable insights into:

-

Optimized Molecular Geometry: The most stable three-dimensional structure of the molecule.

-

Frontier Molecular Orbital Energies and Distributions: Visualization of the HOMO and LUMO and their energy levels.[10]

-

Simulated UV-Vis Spectra: Prediction of the electronic absorption wavelengths and oscillator strengths.[11]

-

Molecular Electrostatic Potential (MEP): Identification of the electron-rich and electron-poor regions of the molecule, which is useful for predicting intermolecular interactions.[10]

Computational modeling can guide synthetic efforts by predicting the properties of target molecules before they are synthesized, saving time and resources.

Future Directions and Applications

The field of ethynyl-substituted benzodiazoles continues to evolve, with ongoing research focused on:

-

Novel Molecular Designs: The development of new donor and acceptor moieties to further tune the electronic and optical properties.

-

Drug Development: The benzimidazole core is a well-established pharmacophore. The introduction of an ethynyl group can modulate the electronic properties and potentially lead to new therapeutic agents with enhanced activity or novel mechanisms of action.[12][13]

-

Advanced Materials: The incorporation of these building blocks into polymers and supramolecular assemblies for next-generation electronic and photonic devices.

Conclusion

While the specific electronic properties of 2-ethynyl-1-methyl-1H-1,3-benzodiazole remain to be fully elucidated, the broader class of ethynyl-substituted benzodiazoles, particularly the benzothiadiazoles, represents a rich and versatile platform for the development of functional organic materials. A thorough understanding of their synthesis, electronic structure, and photophysical properties, achieved through a combination of experimental techniques and computational modeling, is crucial for unlocking their full potential in diverse applications ranging from molecular electronics to medicinal chemistry. The methodologies and principles outlined in this guide provide a robust framework for the continued exploration of this exciting class of molecules.

References

-

ResearchGate. (n.d.). HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were.... Retrieved from a URL related to ResearchGate.[14]

-

ResearchGate. (2025, August 7). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles | Request PDF.[6]

-

Al-Azzawi, A. G. S., et al. (2021). Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers. Arabian Journal of Chemistry, 14(5), 103133.[15]

-

Abdulwahid, R. T. (2025, September 4). (PDF) Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers. ResearchGate.[7]

-

IRJEdT. (2023, April). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.[8]

-

Arkat USA. (n.d.). Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds.[9]

-

Royal Society of Chemistry. (n.d.). Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[6][8][14]thiadiazole,[6][8][14]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives.[16]

-

PolyU Institutional Research Archive. (n.d.). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in.[1]

-

Zhu, W., et al. (n.d.). Influence of ethynyl position on benzothiadiazole based D–A–π–A dye-sensitized solar cells: spectral response and photovoltage performance. Journal of Materials Chemistry C.[5]

-

MDPI. (2024, August 7). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.[4]

-

ResearchGate. (2025, August 15). (PDF) Unravelling the Photobehavior of 2,1,3 Benzothiadiazole-based HOF and its Molecular Units: Experimental and Theoretical Insights into their Spectroscopic Properties in Solutions and Solid State.[17]

-

MDPI. (2021, February 24). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties.[18]

-

Middle East Technical University. (n.d.). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL.[19]

-

BenchChem. (2025). An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile.[2]

-

ResearchGate. (n.d.). Synthesis of 2-(methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole (3)....[20]

-

PMC. (n.d.). Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione.[21]

-

PMC. (n.d.). Synthesis and Electrochemistry of 2-Ethenyl and 2-Ethanyl Derivatives of 5-Nitroimidazole and Antimicrobial Activity against Giardia lamblia.[22]

-

MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[23]

-

PubMed. (2006, March 1). Novel 2,1,3-benzothiadiazole-based red-fluorescent dyes with enhanced two-photon absorption cross-sections.[24]

-

CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.[25]

-

PMC. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation.[26]

-

MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.[27]

-

IRJEdT. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.[10]

-

SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).[11]

-

ResearchGate. (2016, June 1). (PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics.[28]

-

WuXi Biology. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.[29]

-

PubMed. (2015, February 4). 2,1,3-Benzothiadiazole-5,6-dicarboxylic imide--a versatile building block for additive- and annealing-free processing of organic solar cells with efficiencies exceeding 8%.[3]

-

Office of Scientific and Technical Information. (2023, June 14). Oxadiazole-based Heterocycles as Building Block for Material Property Control: Design, Synthesis, and Characterization of 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)- 1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole.[30]

-

ResearchGate. (n.d.). Synthesis and optical characterization of benzodiazole building blocks....[31]

-

Wiley Online Library. (n.d.). Synthesis of Benzothiadiazole-Based Liquid Crystalline Polyacrylates for Polarized Light Emitting Diodes.[32]

-

PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.[33]

-

PMC. (2025, February 4). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer.[34]

-

MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.[12]

-

ResearchGate. (2025, August 6). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.[13]

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,1,3-Benzothiadiazole-5,6-dicarboxylic imide--a versatile building block for additive- and annealing-free processing of organic solar cells with efficiencies exceeding 8% - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Influence of ethynyl position on benzothiadiazole based D–A–π–A dye-sensitized solar cells: spectral response and photovoltage performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. irjweb.com [irjweb.com]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers - Arabian Journal of Chemistry [arabjchem.org]

- 16. Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole, [1,2,5]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. open.metu.edu.tr [open.metu.edu.tr]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Electrochemistry of 2-Ethenyl and 2-Ethanyl Derivatives of 5-Nitroimidazole and Antimicrobial Activity against Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Novel 2,1,3-benzothiadiazole-based red-fluorescent dyes with enhanced two-photon absorption cross-sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. wuxibiology.com [wuxibiology.com]

- 30. Oxadiazole-based Heterocycles as Building Block for Material Property Control: Design, Synthesis, and Characterization of 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)- 1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210) (Journal Article) | OSTI.GOV [osti.gov]

- 31. researchgate.net [researchgate.net]

- 32. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 33. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Sonogashira Coupling for the Synthesis of 2-Ethynylbenzimidazole Derivatives

Introduction: The Strategic Importance of 2-Alkynylated Benzimidazoles

The benzimidazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2][3] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, and anti-inflammatory drugs.[2][3][4] The introduction of an ethynyl group at the 2-position of the benzimidazole ring via the Sonogashira cross-coupling reaction dramatically expands its synthetic utility.[5][6] This transformation provides a versatile handle for further elaboration into more complex molecules through click chemistry, cyclization reactions, or as a key structural element in conjugated systems for materials science.[7]

This document provides a comprehensive guide for researchers on the effective application of the Sonogashira coupling for preparing 2-ethynylbenzimidazole derivatives. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer field-proven insights for optimization and troubleshooting.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[7][8][9] The reaction is traditionally catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, operating through two interconnected catalytic cycles.[10][11]

Causality of Key Components:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium center is the workhorse of the primary catalytic cycle. A Pd(0) species initiates the cycle by undergoing oxidative addition into the aryl-halide bond (e.g., 2-halobenzimidazole).[8][12]

-

Copper(I) Co-catalyst (e.g., CuI): The role of the copper(I) salt is to activate the terminal alkyne. It reacts with the alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[10][13] This significantly accelerates the reaction compared to copper-free systems.[8]

-

Amine Base (e.g., Et₃N, DIPA): The base serves two critical functions. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[10] Second, it neutralizes the hydrohalic acid (HX) generated as a byproduct during the catalytic cycle, preventing catalyst deactivation and driving the reaction equilibrium forward.[13]

Caption: Dual catalytic cycles of the copper-catalyzed Sonogashira reaction.

Optimizing Reaction Conditions for 2-Ethynylbenzimidazoles

The success of the Sonogashira coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. For heterocyclic substrates like benzimidazoles, careful optimization is key. The reactivity of the halide at the 2-position follows the general trend: I > Br >> Cl.[8][14] For 2-chlorobenzimidazoles, more active catalysts or harsher conditions may be required.

Table 1: Summary of Selected Sonogashira Conditions for Heterocyclic Systems

| Substrate | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C / 3 h | 85-96 | High yields for a related N-heterocycle.[9] |

| Aryl Bromides | Pd(PPh₃)₄ / CuI | DBU | N/A | 25-35 °C | up to 93 | Demonstrates low-temperature feasibility.[15] |

| Aryl Iodides | Pd-PEPPSI / PPh₃ / CuI | Et₃N | Water | 100 °C / 12 h | High | Aqueous conditions are possible.[16] |

| Aryl Bromides | Benzimidazolyl-Pd Complex | K₂CO₃ | DMF/H₂O | 110 °C | High | Copper-free, using a benzimidazole-based ligand.[17][18] |

| 4-Iodoisoxazole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 80 | Example with another five-membered heterocycle.[19] |

Detailed Experimental Protocol: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a reliable starting point for the coupling of a 2-halobenzimidazole derivative with a terminal alkyne.

Self-Validation: This protocol is a self-validating system. The reaction monitoring step (3.3) allows for confirmation of substrate consumption and product formation. The work-up and purification steps (3.4 & 3.5) isolate the final compound, and subsequent analytical characterization (e.g., NMR, MS) validates its identity and purity.

Materials:

-

2-Iodo- or 2-Bromobenzimidazole derivative (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Copper(I) Iodide [CuI] (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene, 5-10 mL)

-

Schlenk flask or oven-dried round-bottom flask with septum

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

3.1 Reaction Setup (The "Why"):

-

To an oven-dried Schlenk flask, add the 2-halobenzimidazole derivative (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

-

Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is typically done by evacuating the flask under vacuum and backfilling with the inert gas three times.

3.2 Reagent Addition (The "Why"):

-

Via syringe, add the anhydrous, degassed solvent (e.g., THF, 5 mL), followed by the degassed triethylamine (3.0 mmol).

-

Causality: Solvents and bases must be rigorously degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) to remove dissolved oxygen.[20]

-

-

Stir the resulting mixture at room temperature for 5 minutes. The solution may become a clear yellow or a heterogeneous mixture.

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Causality: A slight excess of the alkyne is used to ensure complete consumption of the more valuable benzimidazole starting material. Slow addition can sometimes minimize homocoupling side products.[20]

-

3.3 Reaction Monitoring (The "Why"):

-

Stir the reaction at the desired temperature. For aryl iodides, room temperature is often sufficient; for aryl bromides, heating to 50-80 °C may be necessary.[8][14][21]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture via syringe and analyze for the disappearance of the 2-halobenzimidazole starting material.

-

Causality: Monitoring prevents running the reaction for an unnecessarily long time, which can lead to byproduct formation and decomposition.

-

3.4 Work-up (The "Why"):

-

Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium and copper salts, which often precipitate.[20] Wash the pad with additional ethyl acetate (10 mL).

-

Causality: This filtration step is a crucial first pass at purification, removing the bulk of the inorganic and metallic residues.

-

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine base, followed by brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

3.5 Purification (The "Why"):

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-ethynylbenzimidazole derivative.

-

Causality: Chromatography is essential for separating the desired product from unreacted starting materials, homocoupled alkyne, and other organic byproducts to achieve high purity.

-

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following workflow and table provide guidance for systematic troubleshooting.

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.

Table 2: Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| No or Low Reaction | - Inactive Pd catalyst (oxidized).- Poor quality CuI salt.- Insufficiently degassed solvents/base.- Low reactivity of aryl halide (e.g., Ar-Cl). | - Use a fresh batch of catalyst.[14][20]- Ensure a strictly inert atmosphere; re-degas all liquids.[20]- For Ar-Br/Cl, increase temperature or switch to a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos).[14][21] |

| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen.- High concentration or reactivity of CuI catalyst. | - Ensure the reaction is strictly anaerobic.[20]- Reduce the loading of CuI (e.g., to 1-2 mol%).- Add the terminal alkyne slowly to the reaction mixture via syringe pump.[20]- Switch to a copper-free protocol.[8][17][22] |

| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition.- Impurities in reagents or solvent.- Inappropriate solvent choice (anecdotally, THF can sometimes promote it).[14][23] | - Ensure high purity of all starting materials.[20]- Try a different solvent, such as toluene or DMF.- Use a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced to Pd(0) in situ.[8][14] |

| Difficult Purification | - Formation of closely-eluting byproducts.- Persistent catalyst residues. | - Optimize reaction conditions to improve selectivity.- After filtration through Celite, consider an additional wash with aqueous KCN or NH₄OH/NH₄Cl to scavenge residual metals (use with extreme caution and appropriate safety measures). |

References

-

Sonogashira coupling - Wikipedia. [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

-

Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

-

Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. [Link]

-

Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]

-

Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature - Academia.edu. [Link]

-

What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

-

Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update | Bentham Science Publishers. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

-

Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

-

Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

-

Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). [Link]

-

(PDF) Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update - ResearchGate. [Link]

-

Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. [Link]

-

Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. [Link]

-

Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. [Link]

-

[PDF] Copper-free Sonogashira cross-coupling reactions: an overview | Semantic Scholar. [Link]

-

Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water - SciSpace. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

-

The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - PubMed. [Link]

-

Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. [Link]

-

Synthesis and Medicinal Applications of Benzimidazoles: An Overview | Bentham Science. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Link]

-

Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. [Link]

-

Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel - MDPI. [Link]

-

(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. [Link]

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. fiveable.me [fiveable.me]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. (PDF) Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature [academia.edu]

- 16. ias.ac.in [ias.ac.in]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 19. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. reddit.com [reddit.com]

- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. reddit.com [reddit.com]

Application Note: pH-Responsive Bioconjugation via Benzimidazole-Alkyne Linkers

This Application Note is designed for researchers in medicinal chemistry and biologics development. It details the design, synthesis, and application of Benzimidazole-Alkyne Linkers —a sophisticated class of "smart" bioconjugation handles that combine the bio-orthogonality of click chemistry with the pH-responsive hydrolytic properties of the benzimidazole scaffold.

Executive Summary

The "stability-release paradox" remains the central challenge in Antibody-Drug Conjugate (ADC) development: a linker must be perfectly stable in systemic circulation (pH 7.4) yet rapidly cleavable upon endosomal internalization (pH < 6.0). While hydrazones and acetals have historically filled this role, they often suffer from premature hydrolysis.

This guide details the use of Benzimidazole-Alkyne Linkers , specifically derived from the N-ethoxybenzylimidazole (NEBI) scaffold. These linkers utilize the basicity of the benzimidazole nitrogen (pKa ~ 5.5–6.0) to trigger self-immolative hydrolysis only in acidic environments. By functionalizing this scaffold with a terminal alkyne, we enable precise, site-specific conjugation to azide-labeled biomolecules via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).

Scientific Mechanism: The "Click-and-Cleave" System

The Benzimidazole Trigger

Unlike passive linkers, the benzimidazole core acts as a pH sensor. At neutral pH, the unprotonated benzimidazole stabilizes the adjacent ether/carbamate linkage. Upon acidification (lysosomal entry), protonation of the N3 position increases the leaving group ability, facilitating rapid hydrolysis and payload release.

The Alkyne Handle

The alkyne moiety serves as the bio-orthogonal attachment point. This decouples the synthesis of the complex drug-linker payload from the bioconjugation step, allowing for modular "plug-and-play" ADC assembly.

Mechanism Diagram

The following diagram illustrates the dual-phase mechanism: Assembly (Click) and Activation (pH-Triggered Cleavage).

Figure 1: The "Click-and-Cleave" workflow utilizing benzimidazole-alkyne linkers for targeted intracellular drug release.

Comparison of pH-Sensitive Linker Technologies

The benzimidazole platform offers superior tunability compared to legacy chemistries.

| Feature | Hydrazone Linkers | Cis-Aconityl Linkers | Benzimidazole (NEBI) Linkers |

| Cleavage Mechanism | Acid-catalyzed hydrolysis of C=N bond | Acid-catalyzed amide hydrolysis | N3-Protonation assisted hydrolysis |

| Serum Stability (pH 7.4) | Moderate (slow leakiness) | Moderate | High (tunable via substituents) |

| Release pH | pH 4.5 – 5.0 | pH 4.0 – 5.0 | pH 5.0 – 6.0 (Early Endosome) |

| Synthetic Versatility | Limited | Limited | High (Modular Alkyne attachment) |

| Byproducts | Hydrazine derivatives | Maleic acid derivatives | Benzimidazole + Alcohol/Amine |

Experimental Protocols

Protocol A: Preparation of the Antibody-Azide

Pre-requisite: Monoclonal antibody (mAb) of interest.

-

Buffer Exchange: Exchange mAb into PBS (pH 7.4) using a Zeba Spin Desalting Column (7K MWCO). Adjust concentration to 2–5 mg/mL.

-

Activation: Add NHS-PEG4-Azide (20 molar equivalents) to the mAb solution.

-

Why: The PEG spacer prevents aggregation and improves the solubility of the hydrophobic benzimidazole linker later.

-

-

Incubation: Incubate for 2 hours at Room Temperature (RT) or overnight at 4°C.

-

Purification: Remove excess NHS-Azide using a desalting column or dialysis against PBS.

-

QC: Verify Azide incorporation via UV-Vis (if using a chromogenic linker) or DBCO-fluorophore click test.

Protocol B: The "Benzimidazole Double-Play" Conjugation (CuAAC)

Note: This protocol utilizes a benzimidazole-based ligand (BimC4A)3 for the copper catalyst.[1][2] This is distinct from the linker but highly recommended for its superior protection of proteins against Cu(I) toxicity [1].

Reagents:

-

Azide-mAb: From Protocol A (10 µM final conc).

-

Alkyne-Benzimidazole-Payload: The drug-linker construct (50 µM final conc, 5 equiv).

-

CuSO4: 100 µM.

-

Ligand: (BimC4A)3 or THPTA (500 µM). (BimC4A)3 is preferred for faster kinetics in dilute conditions.

-

Reducing Agent: Sodium Ascorbate (2.5 mM).

Steps:

-

Mix: In a microcentrifuge tube, combine the Azide-mAb and Alkyne-Benzimidazole-Payload in PBS.

-

Catalyst Premix: Separately, mix CuSO4 and the Ligand. Incubate for 5 mins to form the complex.

-

Initiate: Add the Catalyst Premix to the protein solution, followed immediately by the Sodium Ascorbate.

-

Incubate: 1 hour at RT under inert atmosphere (N2 or Ar) if possible, though (BimC4A)3 is relatively oxygen tolerant.

-

Quench: Add EDTA (10 mM final) to chelate copper.

-

Purification: Size Exclusion Chromatography (SEC) or extensive dialysis to remove free drug-linker.

Protocol C: Validation of pH-Dependent Release

Critical Step: You must prove the linker is stable in "blood" but unstable in "lysosomes".

-

Preparation: Aliquot purified ADC into two buffers:

-

Buffer A (Systemic Mimic): PBS, pH 7.4.

-

Buffer B (Lysosomal Mimic): Citrate/Acetate buffer, pH 5.0.

-

-

Incubation: Incubate both samples at 37°C.

-

Sampling: Take aliquots at T=0, 1h, 4h, 12h, 24h.

-

Analysis: Analyze free drug release via RP-HPLC.

-

Success Criteria: <5% release in Buffer A after 24h; >80% release in Buffer B after 24h.

-

Workflow Visualization

The following diagram details the experimental logic flow for generating and validating these conjugates.

Figure 2: Step-by-step workflow for the synthesis and validation of Benzimidazole-linked ADCs.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation during Click Reaction | Hydrophobic Linker | Add 5-10% DMSO or Propylene Glycol to the reaction buffer. Ensure PEG spacer is used on the Azide. |

| Low Conjugation Yield | Copper Oxidation | Degas buffers thoroughly. Increase Sodium Ascorbate concentration. Switch to (BimC4A)3 ligand if using TBTA. |

| Premature Drug Release (pH 7.4) | Linker pKa too high | Modify the benzimidazole C2 substituent (e.g., add electron-withdrawing groups) to lower the pKa of the benzimidazole nitrogen. |

| No Release at pH 5.0 | Steric Hindrance | The benzimidazole may be buried in the antibody fold. Increase the linker length between the Alkyne and the Benzimidazole core. |

References

-

Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition.[2][3] Journal of the American Chemical Society.

-

[Link]

-

-

Zhang, Y., et al. (2010). pH-Sensitive, N-ethoxybenzylimidazole (NEBI) bifunctional crosslinkers enable triggered release of therapeutics from drug delivery carriers.[4] Organic & Biomolecular Chemistry.

-

[Link]

-

-

Jain, N., et al. (2021). Assembly of pH-Responsive Antibody-Drug-Inspired Conjugates.[5] Macromolecular Bioscience.

-

[Link]

-

-

Creative Biolabs. pH-Sensitive Linker Synthesis Service (DrugLnk).[6]

-

[Link]

-

Sources

- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]

- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-Sensitive, N-ethoxybenzylimidazole (NEBI) bifunctional crosslinkers enable triggered release of therapeutics from drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

synthesis of liquid crystals using 2-ethynyl-1-methyl-1H-1,3-benzodiazole

An Application Note for Advanced Materials Synthesis

Topic: Synthesis of Novel Calamitic Liquid Crystals Utilizing a 2-Ethynyl-1-methyl-1H-1,3-benzodiazole Core

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the design, synthesis, and characterization of novel calamitic (rod-like) liquid crystals. The molecular design leverages the rigid, heterocyclic 2-ethynyl-1-methyl-1H-1,3-benzodiazole as a core building block. The synthetic strategy is centered around the palladium-copper catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for forming the carbon-carbon bonds that extend the molecular structure into an anisotropic, mesogenic shape.[1][2] Detailed, step-by-step protocols for the synthesis of the key benzimidazole precursor and its subsequent coupling to form the final liquid crystalline materials are provided. Furthermore, this note outlines the essential techniques for characterizing the resulting mesophases, including Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), to validate the liquid crystalline behavior.[3][4][5]

Introduction: The Rationale for Benzimidazole-Based Liquid Crystals

Liquid crystals represent a unique state of matter, possessing both the fluidity of liquids and the long-range order of crystalline solids.[6][7] Calamitic liquid crystals, composed of elongated, rod-like molecules (mesogens), are fundamental to technologies ranging from displays to advanced sensors.[3][5] The performance of these materials is intrinsically linked to their molecular architecture, which typically consists of a rigid core and flexible terminal chains.[3]

The incorporation of heterocyclic aromatic systems, such as benzimidazole, into the rigid core is a strategic approach to designing next-generation liquid crystals. The benzimidazole moiety offers several key advantages:

-

Enhanced Rigidity and π-Conjugation: The fused ring system provides the necessary structural rigidity to promote anisotropic self-assembly. The inclusion of an ethynyl linking group further extends the π-conjugated system, which can lead to materials with high birefringence, a desirable property for optical applications.[8]

-

Intermolecular Interactions: The nitrogen atoms in the benzimidazole ring can participate in hydrogen bonding or dipole-dipole interactions, influencing the stability and type of mesophase formed, such as the smectic A or nematic phases.[9][10]

-

Functional Properties: Benzimidazole-containing materials have shown promise in applications beyond displays, including as materials for anhydrous proton conduction, opening avenues in fuel cell technology and organic electronics.[9]

This guide focuses on a synthetic route to a family of calamitic liquid crystals where 2-ethynyl-1-methyl-1H-1,3-benzodiazole serves as a key structural component, coupled with an iodoaryl "wing" bearing a flexible alkoxy chain.

Synthetic Strategy and Experimental Protocols

The overall synthetic approach is a convergent strategy culminating in a Sonogashira cross-coupling reaction. This requires the preparation of two key intermediates: the terminal alkyne (2-ethynyl-1-methyl-1H-1,3-benzodiazole) and an aryl iodide functionalized with a flexible tail (e.g., 4-alkoxyiodobenzene).

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uptti.ac.in [uptti.ac.in]

- 7. colorado.edu [colorado.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. Anhydrous proton conduction in liquid crystals containing benzimidazole moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Copper-Catalyzed Cycloaddition of Benzimidazole Alkynes

Introduction: The Strategic Fusion of Benzimidazole and Triazole Moieties

In the landscape of modern medicinal chemistry and drug development, the strategic combination of privileged scaffolds to create hybrid molecules with enhanced biological activity is a paramount approach. Among these, the fusion of benzimidazole and 1,2,3-triazole rings through copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a highly effective strategy. The benzimidazole core is a constituent of numerous FDA-approved drugs, valued for its ability to interact with various biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions.[][2] The 1,2,3-triazole linker, formed via the "click" chemistry of CuAAC, is not merely a passive connector; it actively participates in binding to biological targets through hydrogen bonds and dipole interactions, while offering metabolic stability and synthetic accessibility.[3][4]

This guide provides a comprehensive overview of the reagents, protocols, and underlying principles for the successful synthesis of benzimidazole-triazole hybrids using copper-catalyzed cycloaddition reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry for the creation of novel molecular entities with therapeutic potential. The resulting benzimidazole-triazole hybrids have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[5][6]

Core Principles and Mechanistic Insights

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept introduced by K. Barry Sharpless.[7] This reaction is celebrated for its high efficiency, broad scope, exceptional yields, and the generation of inoffensive byproducts.[7] The CuAAC reaction dramatically accelerates the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer.[8] This is in stark contrast to the uncatalyzed thermal reaction, which requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers.[8]

The catalytic cycle of the CuAAC reaction is thought to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and undergoes protonolysis to yield the triazole product and regenerate the copper(I) catalyst.[9] Recent studies suggest that a dinuclear copper mechanism, involving two copper centers, may be preferred and contribute to the reaction's high efficiency by reducing steric repulsion between the copper acetylide and the azide.[10][11]

Caption: Proposed mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagent Selection and Practical Considerations

The success of a CuAAC reaction hinges on the appropriate selection of reagents. Here, we detail the key components and offer field-proven insights for their use in the synthesis of benzimidazole-triazole hybrids.

Copper(I) Source

The active catalyst in the CuAAC reaction is the copper(I) ion.[12] However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state.[12] Therefore, a common and reliable approach is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[12][13]

-

Recommended System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with sodium ascorbate. Sodium ascorbate is a mild and effective reducing agent that maintains a sufficient concentration of Cu(I) throughout the reaction.[8]

Accelerating Ligands

While the CuAAC reaction can proceed without a ligand, the addition of an accelerating ligand significantly enhances the reaction rate and protects the Cu(I) catalyst from oxidation and disproportionation.[14][15] For reactions involving benzimidazole alkynes, tris(2-benzimidazolylmethyl)amines have been identified as superior accelerating ligands.[14][15] These ligands have been shown to provide higher reaction rates than the commonly used tris(benzyltriazolylmethyl)amine (TBTA), particularly in aqueous media.[14]

-

Recommended Ligand: Water-soluble benzimidazole-based ligands, such as (BimC4A)₃, are particularly effective, allowing for rapid reactions even at low catalyst loadings (0.01–0.5 mol % Cu).[14] The use of such ligands can also simplify the purification process.[16]

Solvent Systems

The choice of solvent depends on the solubility of the benzimidazole alkyne and the azide partner. The CuAAC reaction is remarkably tolerant of a wide range of solvents, including polar protic and aprotic solvents.

-

Common Solvents: Ethanol, t-butanol/water mixtures, and dimethyl sulfoxide (DMSO) are frequently used. For bioconjugation applications, aqueous buffer systems are preferred.[17][18]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 1,2,3-triazole-linked benzimidazoles.

Protocol 1: General Procedure for the Synthesis of N-Propargylated Benzimidazole

This initial step is crucial for preparing the alkyne-functionalized benzimidazole precursor.

-

Dissolve Benzimidazole: In a round-bottom flask, dissolve the starting benzimidazole (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone (10 mL).

-

Add Base: Add a base such as potassium carbonate (K₂CO₃) (1.5 mmol) to the solution and stir for 15-20 minutes at room temperature.

-

Add Propargyl Bromide: Slowly add propargyl bromide (1.2 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will often precipitate and can be collected by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-propargylated benzimidazole.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the N-propargylated benzimidazole and an organic azide.

-

Prepare Reactant Solution: In a reaction vessel, dissolve the N-propargylated benzimidazole (1.0 mmol) and the desired organic azide (1.0 mmol) in a suitable solvent system (e.g., ethanol, 5 mL).[17]

-

Prepare Catalyst Solution: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) and an accelerating ligand (e.g., a water-soluble benzimidazole-based ligand, 0.05 mmol, 5 mol%) in a small amount of the reaction solvent or water.

-

Add Catalyst: Add the catalyst solution to the reactant mixture.

-

Initiate Reaction: Add a freshly prepared solution of sodium ascorbate (0.1 mmol, 10 mol%) in water to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) as needed.[17] Monitor the reaction progress by TLC. Reaction times can range from a few minutes to several hours.

-

Work-up and Purification: Upon completion, the product can often be isolated by simple filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

| Parameter | Recommended Range | Notes |

| Reactant Ratio | 1:1 (Alkyne:Azide) | A slight excess of one reactant can be used if the other is more valuable. |

| Copper Catalyst | 1-10 mol% | Lower loadings (0.01-0.5 mol%) are possible with highly active ligands.[14] |

| Reducing Agent | 1.1 - 2 equivalents relative to Cu(II) | A slight excess of sodium ascorbate is recommended.[8] |

| Ligand | 1 - 1.2 equivalents relative to Cu(I) | Benzimidazole-based ligands are highly effective.[14][19] |

| Temperature | Room Temperature to 80 °C | Many reactions proceed efficiently at room temperature.[17] |

| Solvent | Ethanol, t-BuOH/H₂O, DMSO, Aqueous Buffers | Choice depends on substrate solubility. |

Table 1: General Reaction Parameters for CuAAC of Benzimidazole Alkynes.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst (Cu(II) present) | Ensure fresh sodium ascorbate solution is used. Increase the amount of reducing agent. |

| Poor solubility of reactants | Try a different solvent system or a co-solvent (e.g., DMSO/water). | |

| Steric hindrance | Increase reaction temperature and/or time. Consider a more active ligand. | |

| Formation of Side Products | Oxidative homocoupling of the alkyne | Ensure an excess of sodium ascorbate is present and consider de-gassing the solvent.[8] |

| Difficulty in Purification | Residual copper | Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper salts. |

Table 2: Troubleshooting Guide for CuAAC Reactions.

Caption: Experimental workflow for the synthesis and characterization of benzimidazole-triazole hybrids.

Conclusion: A Gateway to Novel Therapeutics

The copper-catalyzed cycloaddition of benzimidazole alkynes with azides represents a robust and versatile platform for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The resulting benzimidazole-triazole hybrids have demonstrated promising activities in various disease areas, including oncology and infectious diseases.[4][5][6] By understanding the underlying principles of the CuAAC reaction and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate libraries of these valuable compounds for further biological evaluation. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this powerful synthetic methodology in the pursuit of new and effective medicines.

References

-

Bakherad, M., Keivanloo, A., Amin, A. H., & Farkhondeh, A. (2019). Synthesis of 1,2,3 triazole-linked benzimidazole through a copper-catalyzed click reaction. Heterocyclic Communications, 25(1), 122-129. [Link]

-

Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

-

Synvenio. (n.d.). Click reagents. Retrieved February 24, 2026, from [Link]

-

Gopcevic, K. R., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 28(15), 5789. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 881373. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 24, 2026, from [Link]

-

Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition. PubMed. [Link]

-

Laccase-catalysed azide-alkyne cycloadditions: Synthesis of benzothiazole and benzimidazole fused 1,2,3-triazole derivatives by copper containing oxidoreductase enzymes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736-2745. [Link]

-

El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166037. [Link]

-

Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). ACS Omega, 7(8), 6965-6984. [Link]

-

Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega, 8(4), 4018-4028. [Link]

-

Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. (2024). Journal of Biomolecular Structure and Dynamics, 42(1), 1-18. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). ScienceOpen. [Link]

-

The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). ChemPhysChem, 27(2), e202500771. [Link]

-

On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2018). Catalysis Science & Technology, 8(1), 123-131. [Link]

-

Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications, 61(90), 12025-12046. [Link]

-

Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journal of Organic Chemistry, 9, 2710-2749. [Link]

-

Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). Bioorganic Chemistry, 152, 107144. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). ChemPhysChem, 27(2), e202500771. [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 点击化学试剂概述 [sigmaaldrich.com]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. Click reagents - Synvenio [synvenio.com]

- 14. Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]

- 15. Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. researchgate.net [researchgate.net]

- 18. jenabioscience.com [jenabioscience.com]

- 19. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Benzimidazole Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzimidazole synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of 2-substituted benzimidazoles, particularly when dealing with sterically demanding substrates. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to help you navigate these synthetic hurdles and achieve your desired outcomes. We will delve into the causality behind experimental choices, providing you with a robust framework for problem-solving.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered when steric hindrance becomes a significant factor in 2-substituted benzimidazole synthesis.

Q1: My reaction to form a 2-arylbenzimidazole with a bulky ortho-substituent on the aryl aldehyde is giving very low yields. What are the likely causes and how can I improve it?

A1: Low yields in this scenario are classic indicators of steric hindrance impeding the cyclization step. The bulky ortho-substituent on the aldehyde sterically clashes with the o-phenylenediamine, making the formation of the tetrahedral intermediate and subsequent cyclization energetically unfavorable.

Troubleshooting & Optimization:

-

Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Methods like microwave-assisted synthesis can be particularly effective, offering rapid and uniform heating that can significantly reduce reaction times and improve yields.[1][2][3][4][5]

-

Catalyst Selection: The choice of catalyst is critical.

-

Lewis Acids: Stronger Lewis acids like Er(OTf)₃ or ZrCl₄ can enhance the electrophilicity of the aldehyde's carbonyl carbon, promoting the initial nucleophilic attack by the diamine.[6][7]

-

Transition Metal Catalysts: Palladium and copper-based catalysts can facilitate the reaction through different mechanistic pathways, such as C-H activation, which may be less sensitive to steric bulk around the aldehyde.[8][9][10][11] Copper(II) hydroxide has been shown to be an efficient and reusable solid catalyst for the synthesis of benzimidazoles from sterically hindered aldehydes at room temperature.[12]

-

-

Solvent Choice: The solvent can influence the transition state energy. Polar aprotic solvents like DMSO or DMF can sometimes help to stabilize charged intermediates and facilitate the reaction.[13] Conversely, in some cases, non-polar solvents may favor the desired product by minimizing side reactions.[14]

-

Alternative Synthetic Routes: If the direct condensation proves challenging, consider a multi-step approach. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, can be employed to construct the 2-aryl bond after the initial formation of a 2-halogenated benzimidazole core.[9]

Q2: I am observing the formation of a significant amount of a 1,2-disubstituted benzimidazole byproduct. How can I suppress this side reaction?

A2: The formation of the 1,2-disubstituted product arises from the reaction of a second molecule of the aldehyde with the newly formed 2-substituted benzimidazole. This is often competitive, especially with reactive aldehydes.

Troubleshooting & Optimization:

-